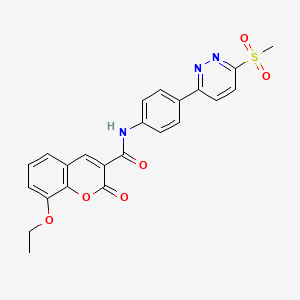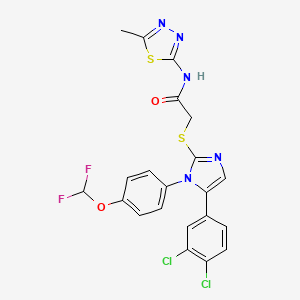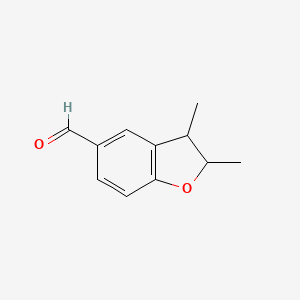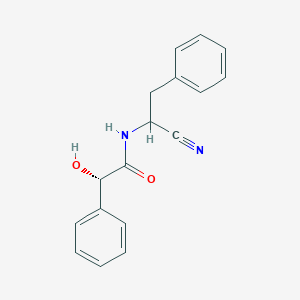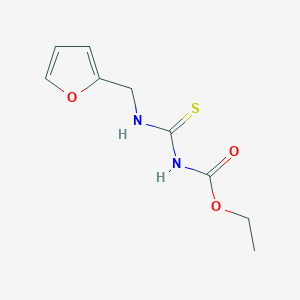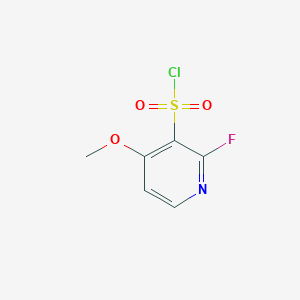![molecular formula C19H21N3O3S2 B2668111 N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide CAS No. 899988-64-8](/img/structure/B2668111.png)
N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, organo-carboxamide ruthenium(II) complexes were synthesized from N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide and other ligands . The complexes were characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .Scientific Research Applications
Synthesis Techniques and Chemical Properties
Compounds with structures similar to N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide are synthesized and characterized to explore their chemical properties and potential for further modification. For example, the microwave-assisted synthesis of benzamide derivatives offers a more efficient, cleaner, and faster method compared to traditional thermal heating, highlighting the importance of innovative synthesis techniques in chemical research (Saeed, 2009).
Bioactivity and Medicinal Applications
Research on benzamide and thiazole derivatives emphasizes their significant potential in medicinal chemistry, particularly in developing new therapeutic agents. For instance, a study on microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising anticancer activity against various human cancer cell lines, underlining the role of these compounds in cancer research (Tiwari et al., 2017). Another study focused on the synthesis of N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators, investigating the impact of methyl functionality and non-covalent interactions on gelation behavior, which could have implications for material science and drug delivery systems (Yadav & Ballabh, 2020).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal activities of thiazole and benzamide derivatives are also a significant area of research. For example, the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents showcases the potential of these compounds in developing new treatments for bacterial and fungal infections (Bikobo et al., 2017).
Corrosion Inhibition
Moreover, benzothiazole derivatives have been studied for their corrosion inhibiting effect, demonstrating the wide-ranging applications of these compounds beyond biomedical research. Their ability to offer extra stability and higher inhibition efficiencies against steel corrosion in acidic solutions highlights their potential in materials science and industrial applications (Hu et al., 2016).
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-3-4-11-22(2)27(24,25)16-8-5-14(6-9-16)19(23)21-15-7-10-17-18(12-15)26-13-20-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPBTEUXDMCYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2668030.png)

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2668033.png)
![2-(2-(1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2668034.png)
![3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2668036.png)
